molecular formula C30H36O6 B1247182 schizolaenone B

schizolaenone B

Cat. No.: B1247182
M. Wt: 492.6 g/mol
InChI Key: LFIGQOMCYZOIQK-XBPZWBIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schizolaenone B is a secondary metabolite isolated from plants of the genus Schizolaena (family Sarcolaenaceae). Structurally, it belongs to the class of polyketide-derived compounds characterized by a bicyclic core with hydroxyl and methyl substituents .

Properties

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

(2S)-2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,5-dihydroxyphenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-11-20-13-21(14-25(33)29(20)34)26-16-24(32)28-27(36-26)15-23(31)22(30(28)35)12-9-18(3)4/h7,9-10,13-15,26,31,33-35H,6,8,11-12,16H2,1-5H3/b19-10+/t26-/m0/s1

InChI Key

LFIGQOMCYZOIQK-XBPZWBIKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)C)C

Synonyms

schizolaenone B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional similarities and differences between schizizolaenone B and related compounds identified in the literature.

Compound Structural Features Biological Activity Source Key Differences
Schizolaenone B Bicyclic polyketide with hydroxyl and methyl groups Antimicrobial, anti-inflammatory Schizolaena spp. Unique bicyclic backbone; lacks sulfonamide groups
Brinzolamide Related Compound B Thienothiazine sulfonamide derivative with amino and methoxypropyl substituents Carbonic anhydrase inhibition (ophthalmic use) Synthetic/Pharmaceutical Contains sulfonamide and heterocyclic thienothiazine core; synthetic origin
Dorzolamide Related Compound D Thienothiopyran sulfonamide with amino and methyl groups Carbonic anhydrase inhibition USP Reference Standard Sulfonamide functional group; distinct heterocyclic system (thienothiopyran vs. bicyclic polyketide)
2-Amino-5-methylthiazole Simple thiazole ring with amino and methyl substituents Intermediate in drug synthesis; limited bioactivity USP Reference Standard Monocyclic structure; lacks polyketide-derived complexity
Dantrolene Related Compound B Hydrazone-linked furan and acetic acid derivatives Muscle relaxant (analogue of dantrolene) USP Reference Standard Linear hydrazone structure; unrelated to polyketide biosynthesis

Detailed Research Findings

Structural Comparisons

  • This compound shares a polyketide backbone with other fungal/plant metabolites but differs in oxygenation patterns and substituent placement. For example, unlike brinzolamide-related compounds (sulfonamide-containing heterocycles), this compound lacks nitrogen-based functional groups, which may explain its divergent biological targets .
  • Thiazole derivatives (e.g., 2-amino-5-methylthiazole) are structurally simpler and serve primarily as synthetic intermediates, whereas this compound’s bicyclic framework suggests a more specialized ecological role in plant defense .

Functional Comparisons

  • While brinzolamide-related compounds are optimized for carbonic anhydrase inhibition (clinical use in glaucoma), this compound’s antimicrobial activity likely stems from membrane disruption or enzyme interference unrelated to sulfonamide pathways .
  • Dantrolene-related compounds target ryanodine receptors in muscle cells, a mechanism absent in this compound’s reported bioactivity profile .

Critical Analysis of Evidence Gaps

The provided evidence lacks direct studies on this compound’s comparative pharmacology or biosynthesis. For instance:

Recommendations for Further Research

Structural Elucidation: Conduct NMR/X-ray crystallography to resolve this compound’s 3D conformation and compare it with synthetic analogues.

Mechanistic Studies: Investigate whether this compound’s bioactivity overlaps with other polyketides (e.g., aflatoxins) or sulfonamide drugs.

Biosynthetic Pathways : Compare gene clusters in Schizolaena spp. with those of fungi producing structurally akin polyketides.

Q & A

Q. What key structural features of schizolaenone B contribute to its bioactivity in antiviral studies?

this compound's bioactivity is linked to its unique triterpenoid skeleton and functional groups (e.g., hydroxyl or ketone moieties), which enable hydrogen bonding and hydrophobic interactions with viral protease active sites. Computational studies using molecular docking and density functional theory (DFT) have identified its binding affinity (-7.7 kcal/mol with SARS-CoV-2 Mpro) as critical for inhibition . Structural characterization via NMR and mass spectrometry is essential to confirm these features .

Q. What spectroscopic and chromatographic methods are recommended for validating the purity and identity of this compound?

High-performance liquid chromatography (HPLC) with UV/Vis detection ensures purity (>95%), while nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) confirms structural identity. Mass spectrometry (HRMS or LC-MS) provides molecular weight validation. Detailed protocols should follow journal guidelines, with supplementary data on solvent systems and instrumentation .

Q. How was this compound initially identified as a potential antiviral compound?

this compound was screened from a library of 108 phytochemicals using in silico methods. Molecular docking against SARS-CoV-2 Mpro and ADMET profiling prioritized it for further study due to its strong binding affinity (-7.7 kcal/mol) and favorable pharmacokinetic properties (e.g., BBB permeability, low toxicity) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in silico binding affinities of this compound and its in vitro efficacy?

Discrepancies often arise from limitations in computational models (e.g., rigid protein structures, solvent exclusion). To address this:

  • Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics.
  • Adjust docking parameters (e.g., flexible side chains, solvation effects) and cross-validate with molecular dynamics simulations .
  • Conduct in vitro enzymatic inhibition assays (e.g., fluorescence-based Mpro activity tests) to correlate computational predictions with experimental IC50 values .

Q. What strategies optimize this compound's lead compound potential while minimizing off-target effects?

  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified functional groups (e.g., esterification of hydroxyl groups).
  • Use toxicity screening (e.g., mitochondrial membrane potential assays) to eliminate cytotoxic derivatives.
  • Employ transcriptomic or proteomic profiling to identify unintended signaling pathway interactions .

Q. What methodological frameworks are critical for designing robust studies on this compound's mechanism of action?

  • Apply the PICO framework (Population: viral proteins; Intervention: this compound; Comparison: known inhibitors; Outcome: binding affinity/IC50) to structure hypotheses.
  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example:

"Does this compound inhibit viral replication by targeting host-cell entry mechanisms (e.g., ACE2 receptor binding)?"

  • Incorporate negative controls (e.g., inactive analogs) and statistical validation (e.g., ANOVA for dose-response curves) .

Q. How should researchers analyze contradictory data on this compound's pharmacokinetic properties?

Contradictions in ADMET data (e.g., solubility vs. bioavailability) require:

  • Meta-analysis of existing datasets to identify consensus trends.
  • Experimental validation using parallel artificial membrane permeability assays (PAMPA) and hepatic microsomal stability tests.
  • Transparent reporting of limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) .

Data Analysis & Reporting Guidelines

Q. What statistical approaches ensure reproducibility in this compound bioactivity studies?

  • Report effect sizes (e.g., Cohen’s d for inhibition potency) and 95% confidence intervals.
  • Use multivariate regression to account for covariates (e.g., cell line variability, assay temperature).
  • Share raw data and code (e.g., docking scripts) in supplementary materials to enable replication .

Q. How can computational models for this compound be improved to predict in vivo efficacy?

Integrate physiologically based pharmacokinetic (PBPK) modeling with machine learning to simulate tissue distribution and metabolism. Validate predictions using rodent pharmacokinetic studies and LC-MS/MS quantification of plasma concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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